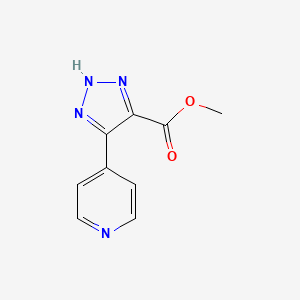

Methyl 5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylate

Description

Methyl 5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylate is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a pyridin-4-yl group at position 5 and a methyl ester at position 2. This structure positions it as a versatile intermediate in medicinal chemistry and materials science, particularly due to the electron-deficient nature of the pyridine ring and the reactive ester moiety, which facilitate further functionalization .

Properties

IUPAC Name |

methyl 5-pyridin-4-yl-2H-triazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O2/c1-15-9(14)8-7(11-13-12-8)6-2-4-10-5-3-6/h2-5H,1H3,(H,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDJVYEURSSLXCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NNN=C1C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

Comparative Analysis of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| DBU-Promoted β-Ketoester Cycloaddition | β-ketoester, 4-pyridyl azide, DBU | MeCN, 50 °C, overnight | >80 | High yield, mild conditions | Requires base-sensitive substrates |

| CuAAC (Copper-Catalyzed) | Terminal alkyne, azide, Cu(I) catalyst | Solvent varies, reflux or RT | Moderate to high | Regioselective, versatile | Copper contamination, catalyst cost |

| Base-Promoted Cycloaddition in DMSO | β-ketoester, 4-pyridyl azide, K2CO3 | DMSO, 40-50 °C, hours | High | Simple reagents, good yields | Polar solvents may complicate work-up |

| Esterification + Hydrazinolysis | 4-pyridinecarboxylic acid, MeOH, hydrazine | Reflux, multiple steps | Moderate | Starting from cheap materials | Multi-step, longer synthesis time |

Research Findings and Optimization

- The DBU-promoted synthesis offers a straightforward and efficient route with good control over regioselectivity and functional group tolerance.

- Solvent choice impacts yield; acetonitrile and DMSO are preferred for solubility and reaction kinetics.

- Temperature control is essential to avoid side reactions and decomposition.

- Purification via flash chromatography using mixtures of methanol, dichloromethane, and acetic acid ensures high purity.

- Crystal structure analyses of related triazole carboxylates indicate that hydrogen bonding and molecular planarity influence compound stability and reactivity.

Summary Table of Key Physical and Chemical Data

| Property | Value |

|---|---|

| Molecular Formula | C9H8N4O2 |

| Molecular Weight | 204.19 g/mol |

| IUPAC Name | This compound |

| Melting Point | ~120 °C (varies with purity) |

| Solubility | Soluble in polar organic solvents (MeCN, DMSO) |

| Spectroscopic Data (NMR) | Characteristic triazole and pyridine signals in 1H and 13C NMR |

| IR Spectra | Ester C=O stretch ~1740 cm⁻¹, triazole ring vibrations |

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the pyridine or triazole rings.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Catalysts such as palladium on carbon (Pd/C) in hydrogen atmosphere.

Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products: The major products formed from these reactions include various substituted triazoles and pyridines, which can be further utilized in different applications .

Scientific Research Applications

Methyl 5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored for its role in drug development, particularly as a scaffold for designing enzyme inhibitors.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with various molecular targets. The triazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition. The pyridine moiety can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Ethyl 5-Formyl-1-(Pyridin-3-yl)-1H-1,2,3-Triazole-4-Carboxylate

- Substituents : Pyridin-3-yl (position 1), formyl (position 5), ethyl ester (position 4).

- Synthesis: Two-step protocol involving 3-azidopyridine and ethyl 4,4-diethoxy-3-oxobutanoate under K₂CO₃/DMSO, followed by HCl hydrolysis (quantitative yield) .

- Key Features : The formyl group enables annulated triazole synthesis via cyclization. Crystal structure analysis reveals π-interactions (n→π*, lp···π, π···π) between the formyl group and triazole ring, enhancing stability .

- Applications : Polyfunctional building block for heterocyclic systems .

5-(Pyridin-4-yl)-1-(p-Tolyl)-1H-1,2,3-Triazole-4-Carboxylic Acid

- Substituents : p-Tolyl (position 1), pyridin-4-yl (position 5), carboxylic acid (position 4).

- Synthesis: Reaction of 4-methylphenyl azide with ethyl 3-oxo-3-(pyridin-4-yl)propanoate using sodium methoxide, yielding 87% product with m.p. 218–219°C .

- Demonstrates higher thermal stability compared to ester derivatives .

Methyl 5-Methyl-1-Phenyl-1H-1,2,3-Triazole-4-Carboxylate (CAS 68870-52-0)

- Substituents : Phenyl (position 1), methyl (position 5), methyl ester (position 4).

- Molecular Weight : 217.22 g/mol.

- Key Features: The phenyl group increases hydrophobicity, making it less polar than pyridinyl analogs. No π-interactions reported, suggesting simpler crystallization behavior .

Physicochemical and Functional Properties

Biological Activity

Methyl 5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylate is a compound that belongs to the class of triazole derivatives, which have garnered significant attention due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a triazole ring bonded to a pyridine moiety and a carboxylate group. This unique arrangement contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound may act as an enzyme inhibitor or modulator within specific biochemical pathways. For instance, studies suggest that triazole derivatives can inhibit enzymes related to cancer progression and inflammation by blocking key signaling pathways such as NF-κB and reducing reactive oxygen species (ROS) generation .

Anticancer Activity

Research has demonstrated that triazole derivatives exhibit anticancer properties. For example, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. In vitro studies indicate that these compounds can induce apoptosis in cancer cells by disrupting cell cycle progression and promoting G2/M phase arrest .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Some related triazole compounds demonstrated significant activity against Gram-positive and Gram-negative bacteria as well as fungal strains. However, specific data on the antimicrobial efficacy of this particular compound remains limited .

Neuroprotective Effects

Emerging studies suggest potential neuroprotective effects associated with triazole derivatives. For instance, related compounds have been shown to enhance blood-brain barrier permeability and exhibit anti-inflammatory properties in neurodegenerative models. These effects are believed to be mediated through the inhibition of neuroinflammation and oxidative stress pathways .

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.